

Determining the Drug-to-Antibody Ratio (DAR) of TCO-ADCs: A Comparative Guide

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The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their efficacy and safety. For trans-cyclooctene (TCO)-modified ADCs (TCO-ADCs), which utilize bioorthogonal click chemistry for drug conjugation, accurate DAR determination is paramount for ensuring product consistency and therapeutic performance. This guide provides a comparative overview of the most common analytical techniques for measuring the DAR of TCO-ADCs, complete with experimental protocols, quantitative data, and workflow diagrams to aid researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Techniques for DAR Determination

Several analytical methods are employed to determine the DAR of ADCs, each with its own set of advantages and limitations. The choice of technique often depends on the specific characteristics of the ADC, including the nature of the linker and the physicochemical properties of the conjugated payload. The table below summarizes the key features of four widely used methods.



Technique	Principle	Advantages	Disadvantag es	Typical Throughput	Instrumentati on
Hydrophobic Interaction Chromatogra phy (HIC)- HPLC	Separates ADC species based on differences in hydrophobicit y. The addition of drug molecules increases the hydrophobicit y of the antibody.	Robust and reproducible, considered the "gold standard" for cysteine-linked ADCs. Provides information on drug load distribution. Nondenaturin g conditions preserve the ADC's integrity.[1][2]	Not all ADC species may be fully resolved. Mobile phases are not directly compatible with mass spectrometry. May not be suitable for highly heterogeneou s (e.g., lysine-linked) ADCs.[3]	Medium	HPLC/UHPL C system with a UV detector
Reversed- Phase (RP)- HPLC	Separates ADC components (light and heavy chains after reduction) based on their polarity.	High resolution and compatible with mass spectrometry. [4] Can provide information on the distribution of drugs on the light and heavy chains.	Denaturing conditions can lead to loss of structural information. [5] May not be suitable for intact ADC analysis due to potential for aggregation and poor recovery.	High	HPLC/UHPL C system with a UV or MS detector



Liquid Chromatogra phy-Mass Spectrometry (LC-MS)	Separates the ADC or its subunits by LC and determines their mass-to- charge ratio by MS, allowing for direct calculation of the DAR.	Provides accurate mass measurement s and can identify different drug-loaded species.[6][7] High sensitivity and specificity. Can be used for both intact and reduced ADCs.	lonization efficiency can vary between different drug-loaded species, potentially affecting quantitation. [8] Complex data analysis. Higher instrumentati on cost.	Medium to High	LC system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap)
UV-Vis Spectrophoto metry	Measures the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentration s of each component. [9][10][11]	Simple, rapid, and requires minimal sample preparation. [11][12]	Provides only an average DAR and no information on drug distribution. [8] Accuracy can be affected by the presence of free drug or interfering substances. [4] Requires that the drug and antibody have distinct absorbance maxima.[13]	High	UV-Vis spectrophoto meter



Quantitative Data Comparison

The following table presents representative DAR values for a cysteine-linked ADC (trastuzumab-MMAE) determined by HIC-UV/Vis, RPLC-MS (QToF and Orbitrap), and MALDI-TOF-MS. While this data is not for a TCO-ADC, it provides a valuable comparison of the results that can be obtained with different techniques. It is important to note that results for TCO-ADCs may vary based on the specific linker and payload.

Sample	HIC-UV/Vis	RPLC-MS (QToF)	RPLC-MS (Orbitrap)	MALDI-TOF-MS
ADC DAR 2	2.0	2.1	2.1	2.0
ADC DAR 4	3.9	4.1	4.1	4.0
ADC DAR 6	5.7	5.9	5.9	5.8
ADC DAR 8	7.4	7.6	7.6	7.5

Data adapted from Källsten, M., et al. (2018). Analyst, 143(20), 4967-4975. The study used cysteine-linked trastuzumab-MMAE ADCs.

Experimental Protocols

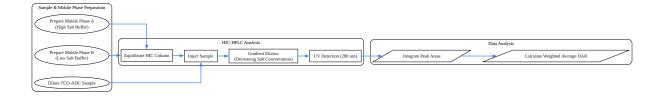
Detailed methodologies for each of the key experiments are provided below.

Hydrophobic Interaction Chromatography (HIC)-HPLC

Objective: To separate and quantify the different drug-loaded species of a TCO-ADC based on their hydrophobicity to determine the average DAR and drug load distribution.

Workflow:





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HIC-HPLC Workflow for DAR Determination

Materials:

- TCO-ADC sample
- HIC column (e.g., TSKgel Butyl-NPR)
- Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0
- Mobile Phase B: 20 mM sodium phosphate, pH 7.0, containing 20% isopropanol
- · HPLC system with a UV detector

Procedure:

 Sample Preparation: Dilute the TCO-ADC sample to a concentration of 1 mg/mL in Mobile Phase A.



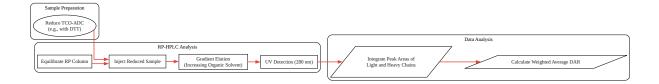
- HPLC Setup:
 - Equilibrate the HIC column with 100% Mobile Phase A.
 - Set the flow rate to 0.5-1.0 mL/min.
 - Set the column temperature to 25 °C.
 - Set the UV detector to monitor absorbance at 280 nm.
- Injection and Elution:
 - Inject 10-20 μL of the prepared sample.
 - Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.
- Data Analysis:
 - Integrate the peak areas of the different drug-loaded species in the chromatogram.
 - Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species * Number of drugs on species) / 100

Reversed-Phase (RP)-HPLC

Objective: To separate the light and heavy chains of a reduced TCO-ADC to determine the DAR.

Workflow:





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RP-HPLC Workflow for DAR Determination

Materials:

- TCO-ADC sample
- Reducing agent (e.g., Dithiothreitol DTT)
- RP column (e.g., C4 or C8)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- HPLC system with a UV detector

Procedure:

- Sample Preparation:
 - \circ To 100 µg of TCO-ADC, add DTT to a final concentration of 10 mM.



 Incubate at 37 °C for 30 minutes to reduce the disulfice 	ae bonas	aisumae	ne aisi	е ше	reduce	1()	minutes	3U	*C IOF	1137	incupate	0
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HPLC Setup:

- Equilibrate the RP column with a mixture of Mobile Phase A and B (e.g., 95:5).
- Set the flow rate to 0.5-1.0 mL/min.
- Set the column temperature to 60-80 °C.
- Set the UV detector to monitor absorbance at 280 nm.
- Injection and Elution:
 - Inject the reduced sample.
 - Apply a linear gradient to increase the percentage of Mobile Phase B to elute the light and heavy chains.
- Data Analysis:
 - Integrate the peak areas of the unconjugated and conjugated light and heavy chains.
 - Calculate the weighted average DAR based on the relative peak areas and the number of drugs on each chain.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the accurate mass of the intact TCO-ADC or its subunits to calculate the DAR.

Workflow:





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LC-MS Workflow for DAR Determination

Materials:

- TCO-ADC sample
- LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
- Appropriate LC column (e.g., RP for reduced, SEC for intact)
- MS-compatible mobile phases (e.g., containing formic acid)

Procedure:

- Sample Preparation: Prepare the TCO-ADC sample for either intact or reduced analysis as described in the RP-HPLC protocol.
- LC-MS Setup:
 - Equilibrate the LC column.
 - Set up the LC gradient.
 - Optimize the mass spectrometer source parameters (e.g., capillary voltage, source temperature).
- Injection and Analysis:
 - Inject the sample.

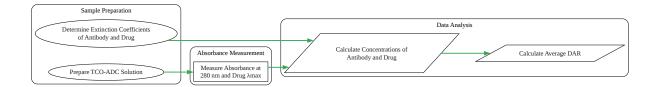


- Acquire the mass spectral data over the elution profile.
- Data Analysis:
 - Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
 - Identify the peaks corresponding to the antibody with different numbers of conjugated drugs.
 - Calculate the average DAR based on the relative abundance of each species.

UV-Vis Spectrophotometry

Objective: To determine the average DAR by measuring the absorbance of the TCO-ADC at two wavelengths.

Workflow:



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UV-Vis Spectrophotometry Workflow for DAR Determination

Materials:

TCO-ADC sample



- UV-Vis spectrophotometer
- Quartz cuvettes
- Buffer (e.g., PBS)

Procedure:

- Determine Extinction Coefficients:
 - Experimentally determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at 280 nm and the wavelength of maximum absorbance for the drug (λmax).
- Sample Preparation:
 - Prepare a solution of the TCO-ADC in a suitable buffer.
- Absorbance Measurement:
 - \circ Measure the absorbance of the TCO-ADC solution at 280 nm (A280) and at the λ max of the drug.
- Data Analysis:
 - Calculate the concentration of the antibody and the drug using the Beer-Lambert law and simultaneous equations: A280 = εAb,280 * CAb + εDrug,280 * CDrug Aλmax = εAb,λmax * CAb + εDrug,λmax * CDrug
 - Calculate the average DAR: DAR = CDrug / CAb

Conclusion

The determination of the drug-to-antibody ratio is a critical step in the development and quality control of TCO-ADCs. This guide has provided a comparative overview of four commonly used analytical techniques: HIC-HPLC, RP-HPLC, LC-MS, and UV-Vis spectrophotometry. The choice of the most suitable method will depend on the specific requirements of the analysis, including the need for information on drug distribution, the desired throughput, and the



available instrumentation. For a comprehensive characterization of TCO-ADCs, a combination of orthogonal methods is often recommended to ensure the accuracy and reliability of the DAR values.

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